![molecular formula C9H8Cl2N2O B3094228 3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride CAS No. 1255718-07-0](/img/structure/B3094228.png)

3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride

Descripción general

Descripción

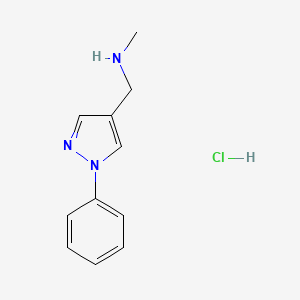

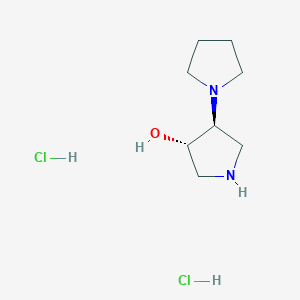

“3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride” is a chemical compound with the empirical formula C9H8Cl2N2O . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The SMILES string of this compound isClCC1=CC(C2=CC=CN=C2)=NO1.[H]Cl . The InChI is 1S/C9H7ClN2O.ClH/c10-5-8-4-9(12-13-8)7-2-1-3-11-6-7;/h1-4,6H,5H2;1H . The molecular weight is 231.08 . Physical And Chemical Properties Analysis

“this compound” is a solid . The flash point is not applicable .Aplicaciones Científicas De Investigación

Pharmacophore Design for Inhibitors

Compounds with imidazole and pyridine scaffolds, similar to the structure , have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. These inhibitors are designed based on the selective binding to the ATP pocket of the kinase, showcasing the importance of pyridine substituents in achieving high binding selectivity and potency (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthesis and Applications of Pyranopyrimidine Scaffolds

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, utilizing hybrid catalysts, highlights the versatility of pyridine derivatives in medicinal and pharmaceutical industries. These scaffolds are key precursors for bioactive compounds, demonstrating the wide applicability of related structures in drug synthesis and development (Parmar, Vala, & Patel, 2023).

Chemical and Biological Properties of Pyridine Derivatives

A review of pyridine and benzimidazole compounds elucidates the preparation, properties, and complexation behavior of these molecules, underlining their significance in various chemical and biological processes. The study also touches on their spectroscopic, magnetic, and biological activities, indicating the broad utility of pyridine-based structures in scientific research (Boča, Jameson, & Linert, 2011).

Optical Sensors and Biological Applications

Pyrimidine derivatives, which share structural similarities with the query compound, have been used as optical sensors due to their ability to form coordination and hydrogen bonds. These derivatives also possess a range of medicinal applications, demonstrating the multifaceted utility of pyridine-containing compounds in sensor technology and pharmacology (Jindal & Kaur, 2021).

Hydrogen Bonds and Protonation States in Enzyme Environments

Research on pyridoxal 5'-phosphate (PLP) and its model Schiff bases, which are structurally related to the compound of interest, reveals insights into protonation and hydrogen bond states in different environments. This knowledge is crucial for understanding the chemical behavior of pyridine rings in biological systems, such as enzymes (Limbach et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

5-(chloromethyl)-3-pyridin-3-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O.ClH/c10-5-8-4-9(12-13-8)7-2-1-3-11-6-7;/h1-4,6H,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUCRAMNOBXDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NOC(=C2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3094146.png)

![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3094161.png)

![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/structure/B3094172.png)

![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094179.png)

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B3094193.png)

![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/structure/B3094210.png)

![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B3094230.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/structure/B3094238.png)